molecular formula C16H19BrN2O4 B1463514 Boc-7-bromo-DL-tryptophan CAS No. 1219432-58-2

Boc-7-bromo-DL-tryptophan

Cat. No.: B1463514
CAS No.: 1219432-58-2
M. Wt: 383.24 g/mol
InChI Key: XQVLODKGIHVFTP-UHFFFAOYSA-N
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Description

Boc-7-bromo-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a bromine atom at the 7th position of the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This modification enhances its stability and makes it a valuable intermediate in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-7-bromo-DL-tryptophan can be synthesized through several methods. One common approach involves the bromination of DL-tryptophan followed by the introduction of the Boc protecting group. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent like acetic acid or dichloromethane. The Boc group is then introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide in a solvent like tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and Boc protection reactions. The process is optimized for high yield and purity, utilizing automated systems for precise control of reaction conditions. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Boc-7-bromo-DL-tryptophan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) in dichloromethane.

    Boc Protection: Di-tert-butyl dicarbonate (Boc2O) in THF with sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted tryptophan derivatives can be obtained.

    Deprotected Tryptophan: Removal of the Boc group yields 7-bromo-DL-tryptophan.

Scientific Research Applications

Boc-7-bromo-DL-tryptophan is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of protein-ligand interactions and enzyme mechanisms.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: this compound is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Boc-7-bromo-DL-tryptophan involves its interaction with specific molecular targets. The bromine atom and Boc group influence its binding affinity and selectivity towards enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting cellular processes.

Comparison with Similar Compounds

    7-Bromo-DL-tryptophan: Lacks the Boc protecting group, making it less stable but more reactive.

    Boc-DL-tryptophan: Lacks the bromine atom, resulting in different chemical and biological properties.

Uniqueness: Boc-7-bromo-DL-tryptophan is unique due to the combination of the bromine atom and Boc protecting group, which confer enhanced stability and specific reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in biological research .

Properties

IUPAC Name

3-(7-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVLODKGIHVFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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